

Application Notes and Protocols for In Vitro N-Myristoyltransferase (NMT) Assay

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Compound of Interest		
Compound Name:	Myristoyl coenzyme A	
Cat. No.:	B1199175	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-myristoylation is a crucial lipid modification where the enzyme N-myristoyltransferase (NMT) attaches a 14-carbon saturated fatty acid, myristate, to the N-terminal glycine of a wide range of eukaryotic proteins.[1][2] This modification is vital for protein-membrane interactions, signal transduction, and protein-protein interactions.[1][3] NMT is a validated drug target for various diseases, including cancer, as well as fungal and parasitic infections, due to its essential role in the viability of these organisms.[1]

These application notes provide detailed protocols for performing an in vitro NMT assay using a sensitive and robust fluorescence-based method. This assay is suitable for enzyme kinetic studies, substrate specificity determination, and high-throughput screening of potential NMT inhibitors.

Principle of the Assay

The NMT enzymatic reaction involves the transfer of a myristoyl group from myristoyl-coenzyme A (myristoyl-CoA) to the N-terminal glycine residue of a substrate peptide or protein. This reaction releases Coenzyme A (CoA) with a free thiol group (-SH).

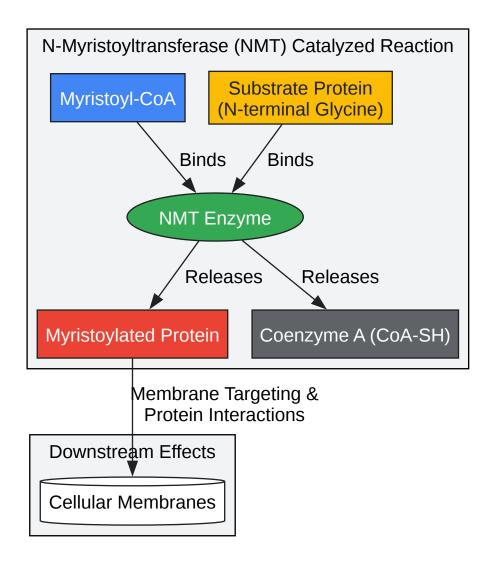
Several methods exist to measure NMT activity, including radioactive assays using [3H]myristoyl-CoA and ELISA-based methods. However, the protocol detailed here focuses on



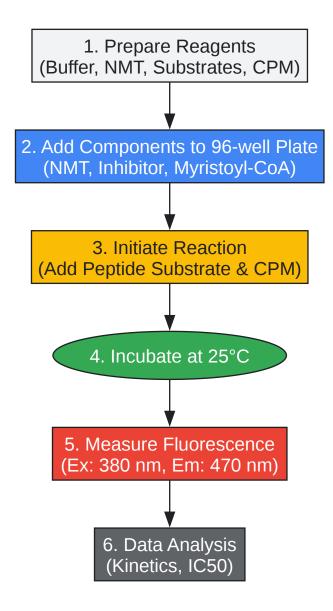
a non-radioactive, fluorescence-based assay. This method detects the CoA product in real-time using a thiol-reactive pro-fluorescent probe, 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM). When CPM reacts with the thiol group of the released CoA, it forms a stable, fluorescent adduct, and the increase in fluorescence is directly proportional to NMT activity. This method offers an attractive alternative to radioactive assays, being suitable for both continuous monitoring and endpoint measurements.

Signaling Pathway and Experimental Workflow N-Myristoylation Pathway

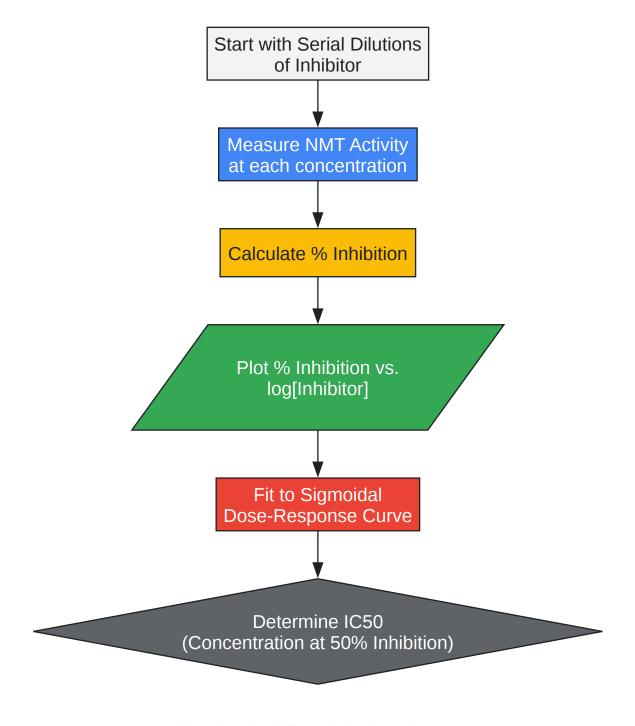












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- 3. researchgate.net [researchgate.net]
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